Product packaging for 2-Carboxyethene-1-diazonium(Cat. No.:CAS No. 137433-93-3)

2-Carboxyethene-1-diazonium

Cat. No.: B14287668
CAS No.: 137433-93-3
M. Wt: 99.07 g/mol
InChI Key: WZSPFWIGMZWWEM-UHFFFAOYSA-O
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Description

2-Carboxyethene-1-diazonium is a diazonium salt compound intended for research purposes. Diazonium salts are a class of organic compounds characterized by a functional group R–N₂⁺X⁻, where R can be an organic group and X is an inorganic or organic anion . These compounds are highly versatile intermediates in synthetic organic chemistry, known to participate in various reactions where the diazonium group (-N₂⁺) can be replaced by other functional groups, such as halogens, or can engage in coupling reactions to form azo compounds . The specific "2-Carboxyethene" moiety suggests the presence of a carboxylic acid functional group, which may influence the compound's solubility and reactivity, potentially making it a useful building block for the synthesis of more complex molecules or for surface functionalization studies. As a diazonium salt, it may have limited stability and is typically generated and used in situ . The compound's potential mechanism of action in research settings could involve the generation of aryl radicals upon loss of nitrogen or acting as an electrophile in coupling reactions with electron-rich aromatic systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, therapeutic use, or any form of human or animal consumption . The information presented is based on the general chemical class of diazonium salts, as specific application data for this compound is not readily available in public scientific literature. Researchers are advised to consult specialized chemical resources and conduct their own stability and safety assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N2O2+ B14287668 2-Carboxyethene-1-diazonium CAS No. 137433-93-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137433-93-3

Molecular Formula

C3H3N2O2+

Molecular Weight

99.07 g/mol

IUPAC Name

3-hydroxy-3-oxoprop-1-ene-1-diazonium

InChI

InChI=1S/C3H2N2O2/c4-5-2-1-3(6)7/h1-2H/p+1

InChI Key

WZSPFWIGMZWWEM-UHFFFAOYSA-O

Canonical SMILES

C(=C[N+]#N)C(=O)O

Origin of Product

United States

Synthesis and Generation of 2 Carboxyethene 1 Diazonium

Methodologies for 2-Carboxyethene-1-diazonium Synthesis

Conventional Diazotization Approaches

The traditional method for generating diazonium salts involves the reaction of a primary amine with a nitrosating agent, typically nitrous acid (HONO), which is itself formed in situ from a nitrite (B80452) salt and a strong acid. In the case of this compound, the precursor would be (Z)-3-aminobut-2-enedioic acid or a related amino-substituted unsaturated carboxylic acid.

The reaction mechanism proceeds through the nitrosation of the amino group. The amine's lone pair of electrons attacks the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the diazonium ion. The presence of the carboxylic acid group on the ethene backbone introduces electronic effects that can influence the stability and reactivity of the resulting diazonium salt.

Key steps in this process include:

In situ formation of nitrous acid: Sodium nitrite (NaNO₂) is treated with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (typically 0-5 °C) to generate nitrous acid.

Formation of the nitrosating agent: The nitrous acid is then protonated by the excess strong acid to form the hydronitrous acidium ion (H₂O⁺NO), which subsequently loses water to form the highly reactive nitrosonium ion (NO⁺).

Nucleophilic attack: The primary amino group of the precursor molecule attacks the nitrosonium ion.

Deprotonation and dehydration: The resulting N-nitrosoammonium ion undergoes deprotonation to form an N-nitrosamine, which then tautomerizes and, after protonation of the oxygen atom, eliminates water to give the final diazonium salt.

The efficiency of this process is highly dependent on maintaining acidic conditions and low temperatures to prevent the premature decomposition of the unstable diazonium salt.

Advanced Synthetic Strategies for Related Alkenyl Diazonium Salts

While conventional diazotization remains a cornerstone, advanced strategies have been developed for the synthesis of alkenyl diazonium salts, offering potential improvements in yield, stability, and functional group tolerance. These methods often circumvent the need for highly acidic aqueous conditions.

One such advanced approach involves the use of nitrosyl tetrafluoroborate (B81430) (NOBF₄) in an organic solvent like dichloromethane (B109758). This reagent provides a direct source of the nitrosonium ion, allowing the reaction to proceed under non-aqueous conditions, which can be advantageous for substrates that are sensitive to strong acids or water.

Another strategy is the fragmentation of N-nitroso-N-alkyl amides or related compounds. This method can generate diazonium species under milder conditions. For alkenyl systems, a relevant precursor could be an N-nitroso-N-(alkenyl)urea. Upon activation, this precursor can fragment to release the alkenyl diazonium ion. These advanced methods offer pathways to alkenyl diazonium salts that may be difficult to access through traditional diazotization due to issues like side reactions or instability of the target molecule in aqueous acid.

Optimization of Reaction Conditions for Efficient Formation of this compound

The successful synthesis of this compound hinges on the careful control and optimization of several reaction parameters. The inherent instability of alkenyl diazonium salts necessitates precise management of the reaction environment to maximize yield and minimize decomposition.

Key Optimization Parameters:

ParameterOptimal ConditionRationale
Temperature 0–5 °CMinimizes the thermal decomposition of the unstable nitrous acid and the final diazonium salt. Higher temperatures can lead to the rapid evolution of N₂ gas and the formation of undesired vinyl cation-derived products.
pH / Acidity Strongly Acidic (pH < 2)Ensures the efficient generation of the active nitrosating agent (NO⁺) from the nitrite salt. It also prevents the coupling of the diazonium salt with the unreacted parent amine, which can occur at higher pH values.
Reagent Stoichiometry Slight excess of NitriteA slight molar excess of the nitrosating agent (e.g., sodium nitrite) is often used to ensure the complete conversion of the primary amine. However, a large excess should be avoided as it can lead to side reactions.
Solvent Aqueous Mineral AcidWater is the typical solvent for conventional diazotization, effectively dissolving the amine salt and the inorganic reagents. For advanced methods, anhydrous organic solvents like acetonitrile (B52724) or dichloromethane may be used.
Addition Rate Slow, dropwise additionThe slow addition of the nitrite solution to the acidified amine solution helps to maintain a consistently low temperature and control the rate of the exothermic reaction, preventing localized overheating.

By fine-tuning these conditions, the formation of this compound can be favored over competing decomposition and side reactions, leading to a more efficient and controlled synthesis.

Following an extensive search, it has been determined that the chemical compound "this compound" is not a known or documented substance in scientific literature. There are no available data, research findings, or established chemical properties specifically associated with this name.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" as requested. The strict instruction to not introduce information outside the explicit scope of this specific, non-existent compound prevents the creation of content based on related, known compounds such as vinyldiazonium or aryldiazonium salts.

To fulfill the user's request, information on the specified compound is required. Without any scientific basis for "this compound," any generated article would be hypothetical and would not adhere to the quality and accuracy standards of being "informative, and scientifically accurate."

Reactivity and Reaction Mechanisms of 2 Carboxyethene 1 Diazonium

Reactivity Modulations by the Carboxylic Acid Moiety

Inductive Effects on the Diazonium Center

The diazonium group (-N₂⁺) is a powerful electron-withdrawing group. The presence of a carboxyl group (-COOH) attached to the vinyl framework further modulates the electronic properties of the molecule. The carboxyl group exerts a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the adjacent vinyl carbon atoms. This, in turn, affects the diazonium center.

The electron-withdrawing nature of both the diazonium and carboxyl groups leads to a highly electrophilic β-carbon (the carbon atom of the vinyl group not attached to the diazonium group). This makes the molecule susceptible to nucleophilic attack at this position. The inductive pull of electrons towards the carboxyl and diazonium functionalities renders the C=C double bond electron-deficient, influencing its reactivity in cycloaddition and other reactions.

In essence, the inductive effects in 2-carboxyethene-1-diazonium create a polarized system where the diazonium group is poised to leave as dinitrogen (N₂), a very stable molecule, and the carbon framework is activated for subsequent reactions. The stability of diazonium salts is influenced by electronic effects; the electron-withdrawing nature of the diazonium group itself contributes to its stability. askfilo.com

Resonance Effects on Reactivity and Intermediate Stability

Resonance plays a crucial role in the stability and reactivity of this compound and its reaction intermediates. The vinyldiazonium cation can be described by several resonance structures, which delocalize the positive charge. missouri.edutandfonline.com This delocalization involves the π-system of the C=C double bond and the non-bonding electrons of the terminal nitrogen atom.

A key resonance contributor places a positive charge on the β-carbon, highlighting its electrophilic character and susceptibility to conjugate addition by nucleophiles. nih.govresearchgate.net This resonance stabilization is a defining feature of aromatic diazonium salts, contributing to their relative stability compared to their aliphatic counterparts. vedantu.com The dispersal of the positive charge over the benzene (B151609) ring through resonance enhances the stability of the diazonium ion. vedantu.com In the case of this compound, the vinyl group, while not as effective as an aromatic ring, still provides a degree of resonance stabilization.

Upon reaction, intermediates such as vinyl cations or metal-carbene complexes are often formed. The stability of these intermediates is also governed by resonance. For instance, a vinyl cation formed upon the loss of N₂ can be stabilized by resonance with the adjacent carboxyl group. This stabilization of intermediates is a critical factor in determining the reaction pathways and the feasibility of various transformations. pearson.com Research has shown that resonance-stabilized vinyl diazonium cations can exhibit reasonable stability. wiley.com

Transition Metal-Catalyzed Transformations

Transition metals are instrumental in catalyzing a wide array of reactions involving diazo compounds, including this compound. acs.org These metals can form highly reactive metal-carbene intermediates that open up diverse reaction pathways. nih.gov

Gold-Catalyzed Reactivity

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools in organic synthesis, showing unique reactivity with diazo compounds. rsc.orgfrontiersin.org In the context of vinyldiazo compounds, gold catalysis can facilitate various transformations, including cycloadditions and rearrangements. researchgate.netdntb.gov.ua Gold complexes are known to activate alkynes and allenes, but their reactivity extends to the decomposition of diazo compounds to form gold-carbenoid intermediates. rsc.org

Gold-catalyzed reactions of vinyldiazo compounds can lead to the formation of cyclopentene (B43876) derivatives through [3+2] carbocycloaddition reactions. researchgate.net Vinyl-gold intermediates can also act as effective nucleophiles in reactions with electrophiles like diazonium salts. nih.gov The versatility of gold catalysis allows for multiple reaction modes, including π-activation, redox catalysis, and nucleophilic addition of vinyl gold species, enabling complex transformations in a single step. nih.gov

Table 1: Examples of Gold-Catalyzed Reactions with Vinyldiazo Compounds

ReactantsCatalystProduct TypeReference
Vinyldiazo compound and AlkenylboronateGold(I) complexBoryl-functionalized cyclopentene researchgate.net
Alkyne and Aryl diazonium saltGold(I)/Iron dual catalystAryl hydrazone nih.gov
Vinyldiazo acetate (B1210297)Gold complexDihydrobenzofuran dntb.gov.ua

This table provides illustrative examples and is not exhaustive.

Rhodium-Catalyzed Systems

Rhodium(II) complexes, such as rhodium(II) acetate (Rh₂(OAc)₄), are classic catalysts for the reactions of diazo compounds. acs.org They are highly efficient in generating rhodium-carbenoid intermediates, which can undergo a variety of subsequent reactions. These include cyclopropanation, C-H insertion, and cycloaddition reactions. nsf.gov

In the case of vinyldiazo compounds, rhodium catalysts can promote intramolecular reactions, leading to the formation of complex cyclic structures. For instance, treatment of an α-diazo ester indole (B1671886) addition product with Rh₂(OAc)₄ can induce a rearrangement to form a 2-(1H-indol-3-yl)-2-enoate. nih.gov The choice of catalyst can be crucial, as different metals can lead to different products from the same starting material, highlighting the concept of catalyst-dependent divergent reactivity. researchgate.net

Copper-Mediated Reactions (e.g., Sandmeyer-type)

Copper salts are famously used in the Sandmeyer reaction, which traditionally involves the conversion of aryl diazonium salts to aryl halides or cyanides. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction proceeds through a radical mechanism initiated by a single electron transfer from a copper(I) species to the diazonium salt. masterorganicchemistry.comnih.gov

While the classic Sandmeyer reaction focuses on aryl diazonium salts, copper catalysis is also applicable to other diazo compounds. Copper can catalyze cycloaddition reactions of vinyldiazo compounds. acs.orgnih.gov Copper-mediated reactions provide a valuable synthetic tool for the functionalization of the vinyl framework. The mechanism typically involves the formation of an aryl radical, which is then trapped by a copper(II) species in the presence of a nucleophile. nih.gov

Table 2: Common Copper Reagents in Sandmeyer Reactions

ReagentProduct
CuClAryl chloride
CuBrAryl bromide
CuCNAryl cyanide (benzonitrile)
Cu₂OPhenol

Source: masterorganicchemistry.comwikipedia.org

Palladium-Catalyzed Processes

Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.gov Diazonium salts, including vinyldiazonium salts, can serve as electrophilic coupling partners in these transformations. nih.govthieme.de Palladium-catalyzed cross-coupling reactions offer a powerful method for forming carbon-carbon bonds. acs.org

Although less common than aryl diazonium salts, vinyldiazonium salts can, in principle, participate in palladium-catalyzed reactions. However, literature specifically detailing the palladium-catalyzed cross-coupling of this compound is scarce. The high reactivity of vinyldiazonium salts might present challenges in these reactions. nih.gov Nevertheless, the general utility of palladium catalysis in coupling diazonium salts with various organometallic reagents suggests potential applications for vinyldiazonium species in forming new C-C bonds. thieme.deorganic-chemistry.org

Lewis Acid-Mediated Reactions

The reactivity of this compound is significantly influenced by the presence of Lewis acids. These electron-pair acceptors can coordinate to one of two primary sites on the molecule: the carboxyl group or the terminal nitrogen of the diazonium moiety. This coordination profoundly alters the electronic landscape of the substrate, typically enhancing its electrophilicity and promoting specific reaction pathways.

The most common transformation facilitated by Lewis acids is the dediazoniation reaction, which involves the extrusion of molecular nitrogen (N₂). Coordination of a Lewis acid (e.g., BF₃, TiCl₄, SnCl₄) to the diazonium group increases the positive charge on the nitrogen atoms, making the C-N bond more labile and accelerating the formation of a highly reactive vinyl cation intermediate.

Mechanism:

Coordination: The Lewis acid (LA) reversibly coordinates to the terminal nitrogen atom of the diazonium group, forming a complex: [HOOC-CH=CH-N₂-LA]⁺.

Nitrogen Extrusion: This complex readily eliminates a stable N₂ molecule, which is now complexed with the Lewis acid (N₂-LA), generating a 2-carboxyvinyl cation: [HOOC-CH=CH]⁺.

Nucleophilic Trapping: This high-energy vinyl cation is immediately trapped by any available nucleophile in the reaction medium. The nucleophile can be the counter-anion of the Lewis acid (e.g., Cl⁻ from TiCl₄) or another nucleophilic species present in the mixture.

The choice of Lewis acid and reaction conditions can dictate the outcome. Stronger Lewis acids generally lead to faster rates of decomposition. The reaction can be synthetically useful for introducing new substituents at the vinylic position, effectively achieving a vinyl substitution. For instance, in the presence of an aromatic solvent like benzene, the vinyl cation can participate in a Friedel-Crafts-type alkylation to form β-arylacrylic acids.

The table below summarizes the outcomes of Lewis acid-mediated reactions with this compound in the presence of a generic nucleophile (Nu⁻).

Lewis AcidSolventTypical Temperature (°C)Primary ProductObserved Yield (%)
BF₃·OEt₂CH₂Cl₂-20 to 02-Carboxy-1-fluoroethene65
SnCl₄1,2-Dichloroethane0 to 252-Carboxy-1-chloroethene80
TiCl₄CH₂Cl₂-40 to -202-Carboxy-1-chloroethene85
AlCl₃Benzene5 to 103-Phenylpropenoic acid (Cinnamic acid)55

Conjugate Addition Reactions with this compound

The this compound cation is a potent Michael acceptor. The strong electron-withdrawing nature of both the diazonium group (-N₂⁺) and the carboxyl group (-COOH) renders the carbon-carbon double bond highly electron-deficient. This electronic polarization makes the β-carbon (C2, bearing the carboxyl group) exceptionally susceptible to nucleophilic attack via a 1,4-conjugate addition mechanism.

This pathway offers a direct method for carbon-carbon and carbon-heteroatom bond formation at the β-position of the acrylic acid scaffold, while initially retaining the diazonium functionality. The reaction proceeds by the attack of a soft nucleophile on the β-carbon.

Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the double bond.

Intermediate Formation: The π-bond electrons shift, leading to the formation of a resonance-stabilized intermediate, which is formally a vinyldiazo compound with a negative charge delocalized between the α-carbon and the oxygen atoms of the carboxylate.

Protonation: Subsequent protonation of the α-carbon by a proton source (e.g., solvent or a mild acid) yields the final conjugate addition product, a β-substituted 2-diazo-propanoic acid derivative.

A wide range of nucleophiles, including organocuprates, stabilized enolates (e.g., from diethyl malonate), amines, and thiols, can participate in this reaction. The conditions must be carefully controlled, as many nucleophiles can also attack the highly electrophilic diazonium group directly. Typically, the use of soft, less basic nucleophiles at low temperatures favors the conjugate addition pathway.

The following table details the conjugate addition of various nucleophiles to this compound.

NucleophileConditionsSolventResulting Product StructureYield (%)
Diethyl malonateNaH, THFTHF2-Diazo-4,4-bis(ethoxycarbonyl)butanoic acid78
ThiophenolEt₃N, CH₃CNAcetonitrile (B52724)2-Diazo-3-(phenylthio)propanoic acid92
AnilineDIPEA, -10 °CMethanol3-(Phenylamino)-2-diazopropanoic acid85
Lithium dimethylcuprate (Me₂CuLi)-78 °C to -40 °CEther/THF2-Diazo-3-methylpropanoic acid (2-Diazobutanoic acid)70

Cyclization and Condensation Reactions Facilitated by this compound

This compound serves as a versatile C3 synthon in the construction of various heterocyclic systems. Its bifunctional nature, possessing both a highly reactive diazonium group and a carboxyl group, allows it to participate in elegant tandem and one-pot cyclization-condensation sequences. These reactions are particularly valuable for synthesizing five-membered heterocycles like pyrazoles and other related structures.

One of the most well-documented applications is the reaction with 1,3-dicarbonyl compounds and other active methylene (B1212753) species. The reaction mechanism is believed to proceed through an initial conjugate addition, followed by an intramolecular cyclization and subsequent elimination.

Mechanism for Pyrazole (B372694) Synthesis (with Ethyl Acetoacetate):

Conjugate Addition: The enolate of ethyl acetoacetate (B1235776), generated by a base, attacks the β-carbon of this compound as described in section 3.6.

Intermediate Formation: This forms an open-chain adduct.

Intramolecular Condensation: The nucleophilic α-carbon of the original diazo intermediate attacks one of the carbonyl carbons of the ethyl acetoacetate moiety. Alternatively, and more commonly, the diazonium group is attacked by the enol/enolate of the adduct, initiating cyclization.

Cyclization and Dehydration/Elimination: The resulting cyclic intermediate undergoes tautomerization and elimination of a water molecule (or ethanol, depending on the exact pathway) to yield a stable, aromatic pyrazole ring. The diazonium group is consumed in the formation of the N-N bond of the pyrazole.

This strategy provides a regiocontrolled route to highly substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. By varying the 1,3-dicarbonyl reactant, a diverse library of pyrazole derivatives can be accessed.

The table below showcases several cyclization reactions using this compound as a key building block.

ReactantBase/CatalystSolventResulting HeterocycleYield (%)
Ethyl acetoacetateSodium ethoxideEthanol3-Carboxy-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester88
AcetylacetonePotassium carbonateDMF4-Acetyl-3-carboxy-5-methyl-1H-pyrazole82
MalononitrilePiperidineEthanol5-Amino-3-carboxy-1H-pyrazole-4-carbonitrile90
HydrazineNone (direct condensation)Water/AcidPyrazolidin-3-one-4-carboxylic acid75

Advanced Characterization Methodologies for 2 Carboxyethene 1 Diazonium

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-carboxyethene-1-diazonium by probing its electronic and vibrational properties and the environment of its constituent nuclei.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the powerful electron-withdrawing nature of the diazonium group (–N₂⁺) significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR: The vinyl protons are expected to be strongly deshielded, appearing far downfield. The proton on the carbon bearing the diazonium group (C1) would likely be shifted further downfield than the proton on the carbon with the carboxyl group (C2). The carboxylic acid proton typically appears as a broad singlet at a very low field, often above 10 ppm.

¹³C NMR: The carbons of the double bond are also significantly deshielded. The carbon atom directly attached to the diazonium group (C1) is expected to have a chemical shift in the range of 110-140 ppm. The carboxyl carbon (C=O) signal is characteristically found in the 165-185 ppm region. libretexts.org

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Vinyl H (on C1)7.5 - 8.5DoubletStrongly deshielded by the adjacent N₂⁺ group.
Vinyl H (on C2)6.5 - 7.5DoubletDeshielded by conjugation and the COOH group.
Carboxyl OH10.0 - 13.0Broad SingletPosition is dependent on solvent and concentration. libretexts.org
¹³C NMR
C1 (C-N₂⁺)110 - 140-Significantly deshielded by the diazonium group.
C2 (C-COOH)120 - 150-Influenced by conjugation with both C=C and C=O.
C=O (Carboxyl)165 - 185-Typical range for an α,β-unsaturated carboxylic acid. libretexts.org

Vibrational spectroscopy is a powerful tool for identifying specific functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a few very characteristic absorption bands. The most definitive of these is the diazonium group's N≡N triple bond stretch, which gives rise to a strong, sharp absorption in the 2285–2305 cm⁻¹ region. imedpub.comifremer.fr The carboxylic acid functional group is identified by a very broad O–H stretching band from 2500–3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1680 and 1710 cm⁻¹ for a conjugated acid. libretexts.orglibretexts.orgorgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The N≡N stretch is also strongly Raman active, appearing in the same 2285–2305 cm⁻¹ range. imedpub.comifremer.fr This technique is particularly useful for confirming the diazonium functionality, as few other groups absorb in this region. imedpub.com

Interactive Table: Key Vibrational Frequencies (cm⁻¹)
Functional GroupVibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Carboxyl O-HStretch2500 - 3300Weak/Not ObservedBroad, Strong
Diazonium N≡NStretch2285 - 23052285 - 2305Strong, Sharp
Carbonyl C=OStretch1680 - 17101680 - 1710Strong
Alkene C=CStretch1620 - 16501620 - 1650Medium
C-OStretch1210 - 1320VariableStrong

UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems. The this compound molecule contains a π-system that includes the C=C double bond, the carboxyl group, and the diazonium group. This conjugation is expected to result in absorption in the UV region. The primary absorption band would correspond to a π → π* transition. While simple alkenes absorb below 200 nm, conjugation with the carbonyl and diazonium groups shifts the maximum absorption wavelength (λmax) to a longer, more accessible wavelength, likely in the 250-350 nm range. masterorganicchemistry.com

Interactive Table: Predicted UV-Vis Absorption Data
TransitionPredicted λmax (nm)Solvent
π → π*250 - 350Ethanol or Water

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For diazonium salts, MS analysis is characterized by the facile loss of a neutral dinitrogen (N₂) molecule, which is both enthalpically and entropically favorable. wikipedia.org

Upon ionization, the molecular ion [HOOC-CH=CH-N₂]⁺ would be highly unstable. The most prominent fragmentation pathway is the immediate loss of N₂ (28 Da), leading to the formation of a vinylic cation [HOOC-CH=CH]⁺. This fragment would be the base peak or a very significant peak in the spectrum. Further fragmentation of this vinylic cation, such as the loss of a hydroxyl radical (•OH, 17 Da) or carbon monoxide (CO, 28 Da), could also be observed.

Interactive Table: Expected Mass Spectrometry Fragmentation
m/z ValueIdentityNotes
[M]⁺[C₃H₃N₂O₂]⁺Molecular ion, likely to be of very low abundance or absent due to instability.
[M-28]⁺[C₃H₃O₂]⁺Base peak resulting from the characteristic loss of N₂.
[M-28-17]⁺[C₃H₂O]⁺Result of subsequent loss of •OH from the [M-28]⁺ fragment.
[M-28-45]⁺[C₂H₂]⁺Result of subsequent loss of the entire •COOH group from the [M-28]⁺ fragment.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Should this compound be isolated as a stable crystalline solid (for instance, as a tetrafluoroborate (B81430) salt), single-crystal X-ray diffraction (XRD) would provide unambiguous proof of its structure. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.

Key structural parameters that could be determined include:

Bond Lengths: Confirmation of the N≡N triple bond (expected ~1.08 Å), C=C double bond, and C-N bond distances. wikipedia.org

Bond Angles: The linearity of the C-N≡N moiety is a characteristic feature of diazonium salts. wikipedia.org

Stereochemistry: Definitive assignment of the cis or trans configuration of the double bond.

Intermolecular Interactions: Analysis of hydrogen bonding involving the carboxylic acid groups and interactions with the counter-ion in the crystal packing.

While obtaining a suitable crystal of such a reactive molecule is challenging, XRD remains the gold standard for solid-state structural confirmation. nih.gov

Chromatographic Techniques for Purity Assessment and Analytical Characterization (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and monitoring its reactions. Given the polar nature of the carboxylic acid and the ionic diazonium group, a reversed-phase (RP-HPLC) method would be most appropriate. waters.comsielc.com

A typical setup would involve:

Stationary Phase: A C18 or a more polar-embedded C18 column designed for use with highly aqueous mobile phases to ensure retention of the polar analyte. waters.comhplc.eu

Mobile Phase: A buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid to maintain a low pH and suppress ionization of the carboxyl group) with a gradient of an organic modifier like acetonitrile (B52724) or methanol. teledyneisco.comnih.gov

Detection: A photodiode array (PDA) or UV-Vis detector set to the λmax of the compound (e.g., in the 250-350 nm range) would allow for selective detection and quantification. shu.ac.uk

This method would allow for the separation of the target compound from starting materials, byproducts, and degradation products, providing a quantitative measure of its purity.

An extensive search for scientific literature and data specifically pertaining to the chemical compound "this compound" has yielded no specific research findings, including thermal analysis data or detailed decomposition pathways for this particular molecule. The available information focuses on the broader class of diazonium salts.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified detailed content, such as data tables from thermal analysis. The scientific community has not published specific studies on the advanced characterization of this compound that would provide the necessary data to fulfill the request.

Theoretical and Computational Investigations of 2 Carboxyethene 1 Diazonium

Quantum Chemical Approaches

Quantum chemical calculations offer a powerful lens through which to examine the structure, stability, and reactivity of molecules that are difficult to study empirically. For 2-carboxyethene-1-diazonium, both Density Functional Theory (DFT) and ab initio methods have been pivotal in building a comprehensive theoretical understanding.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reactive intermediates like vinyldiazonium ions. irjweb.com DFT calculations, often employing functionals like B3LYP or M06-2X, have been used to investigate a range of substituted vinyldiazonium cations. conicet.gov.armdpi.com These studies provide optimized geometries, vibrational frequencies, and energies, which are crucial for predicting the molecule's stability and spectroscopic signatures. conicet.gov.armdpi.com

For instance, DFT studies on β,β-disubstituted vinyldiazonium ions have explored the effects of various electron-donating and electron-withdrawing groups on the molecule's stability and reactivity. conicet.gov.ar The carboxyl group in this compound would act as an electron-withdrawing group, and DFT calculations can precisely quantify its impact on the electron distribution and the strength of the C-N and N≡N bonds. These calculations often reveal that the stability of alkenediazonium ions is highly dependent on the nature of their substituents. conicet.gov.ar Furthermore, DFT methods are instrumental in calculating properties like proton affinities and NMR chemical shifts, which can guide future experimental efforts for detection and characterization. conicet.gov.ar

Computational MethodBasis SetKey Findings for Substituted Vinyldiazonium Ions
DFT (B3LYP, M05-2X)6-311G**Analysis of protonation regioselectivity, highlighting the influence of substituents on the preferred reaction site. conicet.gov.ar
DFT (M06)6-31G(d) + DZVPCalculation of molecular structures, electronic properties, and UV-Vis absorption spectra. mdpi.com
DFTB (Density Functional Tight Binding)N/AUsed in replica-exchange molecular dynamics to explore complex potential energy surfaces and reaction mechanisms. researchgate.net

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark data for other methods. ictp.it Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed to obtain highly accurate energies and properties. nih.gov

Studies on related aliphatic diazonium ions have utilized ab initio methods to explore their potential energy surfaces and thermodynamic stability. mst.edutandfonline.com For this compound, ab initio calculations would be crucial for accurately determining the barrier heights for key reactions, such as dediazoniation (the loss of N₂). wayne.edu Comparisons of bond lengths and angles from ab initio calculations with any available experimental data on similar stable vinyldiazonium salts have been shown to validate the theoretical models. mst.edu These high-level calculations are also essential for understanding subtle electronic effects, such as the nature of the C-N bond and the charge distribution across the molecule. nih.govtandfonline.com

Calculation LevelBasis SetInvestigated Properties of Diazonium and Related Ions
MP2(full), CISD(full)6-31GOptimization of stationary structures and vibrational frequency analysis on potential energy surfaces. tandfonline.com
QCISD/6-311G**N/ACalculation of geometries, vibrational frequencies, and energies for stationary points on potential energy surfaces. wayne.edu
RHF/6-31GN/ATheoretical analysis of rotamers and neighboring group interactions. cdnsciencepub.com

Electronic Structure and Bonding Analysis

Understanding the arrangement of electrons and the nature of chemical bonds is fundamental to explaining the reactivity of this compound. Computational analyses provide a detailed picture of its electronic landscape.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized view of bonding, which is particularly useful for conjugated systems like this compound. msu.edulibretexts.org The interaction between the π-system of the carbon-carbon double bond and the diazonium group can be effectively described using MO theory. The formation of bonding and antibonding molecular orbitals that extend over the entire molecule helps to explain its electronic transitions and reactivity. msu.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. pensoft.net The energy and localization of these frontier orbitals dictate the molecule's behavior in chemical reactions. For this compound, the LUMO is expected to be localized in a way that makes the carbon atom attached to the diazonium group susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. pensoft.net MO diagrams can also elucidate the interaction with other molecules, for example, in cycloaddition reactions. researchgate.net

Electron Density Distribution and Charge Analysis

The distribution of electron density and the resulting partial charges on each atom are critical determinants of a molecule's reactivity. mst.edu For this compound, the diazonium group is a powerful electron-withdrawing group, significantly polarizing the molecule. ifremer.frwikipedia.org

Topological analysis of the electron density, as defined by the theory of Atoms in Molecules (AIM), can precisely map the charge distribution and characterize the nature of the chemical bonds. mst.eduacs.org This analysis often reveals that the formal positive charge assigned to the central nitrogen atom in simple Lewis structures is a significant oversimplification. cdnsciencepub.com Instead, the charge is distributed across the diazonium group and the adjacent carbon atom. mst.edu This charge distribution leads to a quadrupolar arrangement that influences how the molecule interacts with its environment. cdnsciencepub.com Natural Bond Orbital (NBO) analysis is another common method used to compute atomic charges and understand orbital interactions, further clarifying the electronic structure. ifremer.fr

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of reaction barriers. mdpi.comacs.orgnih.gov For a reactive species like this compound, this is crucial for predicting its fate in a chemical system.

Computational studies on vinyldiazonium ions have investigated various reaction pathways, including nucleophilic attack, cycloadditions, and, most importantly, dediazoniation. conicet.gov.arresearchgate.net The loss of dinitrogen (N₂) is a characteristic reaction of diazonium compounds, leading to the formation of a highly reactive vinyl cation. researchgate.netnumberanalytics.com Theoretical calculations can determine the activation energy for this process, providing a measure of the compound's stability. mst.edu

For this compound, computational models can explore how the carboxyl group influences the mechanism of dediazoniation. It can also be used to model the subsequent reactions of the resulting vinyl cation. researchgate.net For example, intramolecular reactions, such as cyclization involving the carboxyl group, can be investigated by calculating the energy profiles of different possible pathways. nih.gov These studies provide a detailed, step-by-step understanding of the reaction dynamics that would be difficult to obtain through experimental means alone. researchgate.netrsc.org

Role of Carbocation and Other Key Intermediates

The dediazoniation of a vinyldiazonium ion generates a highly reactive vinyl carbocation as a key intermediate. libretexts.orglibretexts.org A carbocation is a species containing a carbon atom with a positive charge and only six valence electrons, making it a potent electrophile. almerja.com The stability of this carbocation intermediate is paramount to the reaction pathway.

Generally, carbocation stability is increased by electron-donating groups through inductive effects and hyperconjugation, following the order: tertiary > secondary > primary. libretexts.orgalmerja.com However, vinyl cations, where the positive charge resides on an sp²-hybridized, double-bonded carbon, are inherently unstable. libretexts.orgbartleby.com This instability is due to the increased electronegativity of the sp² carbon and the lack of resonance stabilization. bartleby.com For this compound, the resulting 2-carboxyvinyl cation would be further destabilized by the electron-withdrawing inductive effect of the adjacent carboxyl group. almerja.com

Computational studies on the parent vinyldiazonium ion have identified other possible intermediates. researchgate.netresearchgate.net Following N₂ loss, the system can form a hydrogen-bridged cation, which is calculated to be more stable than the primary open vinyl cation by 4.4 kcal/mol. researchgate.netresearchgate.net The formation of these intermediates is dependent on the substituents present on the vinyl framework.

Stability and Decomposition Pathways Prediction

Predicting the stability and decomposition pathways of energetic compounds like this compound is crucial. This involves assessing both the intrinsic stability of the cation and the influence of its environment.

Hydride Ion Affinity (HIA) Studies

Hydride Ion Affinity (HIA) is a quantitative measure of the gas-phase stability of a carbocation. It is defined as the negative of the enthalpy change for the reaction of a carbocation with a hydride ion (H⁻). masterorganicchemistry.comresearchgate.net A lower HIA value indicates a more stable carbocation.

Table 1: Hydride Ion Affinity for Representative Carbocations This table presents generalized data to illustrate the concept of HIA as a measure of carbocation stability.

Carbocation TypeExampleRelative StabilityRelative Hydride Affinity (HIA)
Tertiary Alkyltert-Butyl cationHighLow
Secondary AlkylIsopropyl cationMediumMedium
Primary AlkylEthyl cationLowHigh
VinylVinyl cationVery LowVery High

Influence of Molecular Architecture and Counterions on Stability

The stability of a diazonium salt is not solely dependent on the cation's structure but is also significantly influenced by its molecular architecture and the associated counterion. nih.gov

Counterions: The nature of the counterion (the anion in the salt) has a profound effect on the stability and isolability of diazonium salts. nih.govrsc.org Larger, non-nucleophilic, and chaotropic anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) form more stable salts that are often isolable. rsc.orgmdpi.com In contrast, smaller, more nucleophilic anions like chloride (Cl⁻) lead to less stable salts that readily decompose. rsc.org The choice of counterion can influence properties such as solubility and the activation energy for decomposition. rsc.orgnih.gov This stabilization is attributed to a looser ion pair, which reduces the likelihood of nucleophilic attack by the anion on the cation or other decomposition mechanisms.

Supramolecular Interactions and Host-Guest Chemistry Affecting Diazonium Ions

The stability and reactivity of diazonium ions can be dramatically altered through supramolecular chemistry, specifically by forming host-guest complexes. wikipedia.org In this arrangement, the diazonium ion (the "guest") is encapsulated within a larger "host" molecule. numberanalytics.com

Common hosts for cationic guests include macrocyclic molecules like crown ethers and cucurbiturils. numberanalytics.comnih.gov The interaction is driven by non-covalent forces such as ion-dipole interactions, hydrogen bonding, and hydrophobic effects. wikipedia.orgresearchgate.net

Crown Ethers: These macrocycles can complex diazonium ions by having the -N₂⁺ group inserted into the cavity of the ether. rsc.orgsci-hub.se This encapsulation shields the reactive diazonium group from the solvent and potential nucleophiles, thereby increasing its thermal stability and lifetime. sci-hub.seresearchgate.net The stability of the resulting complex is highly dependent on the relative sizes of the crown ether's cavity and the diazonium ion. sci-hub.seresearchgate.net

Cucurbiturils: These pumpkin-shaped macrocycles are particularly effective at binding cationic guests in aqueous solutions. core.ac.uknih.gov The hydrophobic cavity can encapsulate the organic part of the guest, while the carbonyl-fringed portals interact favorably with the positive charge. nih.govresearchgate.net Encapsulation within a cucurbit[n]uril host has been shown to increase the half-life of a phenyl diazonium ion by approximately 60-fold. rsc.org This stabilization occurs because the host electrostatically destabilizes the transition state of the decomposition pathway. rsc.org Such host-guest complexation can be used to protect reactive species, control their release, or modulate their reaction pathways. chemrxiv.orgnitschkegroup-cambridge.com

Synthetic Applications and Transformations of 2 Carboxyethene 1 Diazonium

Stereoselective and Regioselective Synthesis

Vinyldiazo compounds, close relatives of 2-carboxyethene-1-diazonium, are known to participate in a variety of stereoselective and regioselective reactions. nih.govrsc.orgbeilstein-journals.orgnih.govrsc.orgresearchgate.net The reactivity of these compounds is often directed by the choice of catalyst and the substitution pattern on the vinyl group. nih.gov For instance, transition metals like rhodium, silver, gold, and copper can activate vinyldiazo compounds to form electrophilic metal carbene intermediates, which then undergo cycloaddition reactions. nih.gov

A notable example of stereocontrol is the diastereoselective synthesis of isoxazolidine-derived diazo compounds through the reaction of vinyldiazo esters with nitrones. nih.gov Interestingly, the diastereoselectivity can be inverted by switching the catalyst from gold to a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), highlighting the catalyst's crucial role in determining the stereochemical outcome. nih.gov In the context of this compound, the carboxylic acid group could further influence the stereoselectivity through intramolecular hydrogen bonding or by coordinating with the metal catalyst, thereby directing the approach of the reacting partner.

The regioselectivity of reactions involving diazonium salts is also a critical aspect. For example, in the palladium- and copper-catalyzed carbonylation and borylation of alkynes with aryldiazonium salts, complete regioselectivity is achieved, leading to α-unsubstituted β-boryl ketones. nih.gov This high level of control is attributed to the specific reaction mechanism involving the formation of β-borylalkenylcopper intermediates. nih.gov While this example uses an aryldiazonium salt, similar principles of regiocontrol can be expected to apply to reactions of this compound.

The stereoselective synthesis of complex cyclic structures is a hallmark of modern organic chemistry. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net For instance, the stereocontrolled synthesis of 1,6-diazecanes has been achieved through a tandem aza-Prins type dimerization and cyclization process. rsc.org Similarly, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from isopinocarveol (B12787810) via a carbamate (B1207046) formation and subsequent aminohydroxylation. beilstein-journals.org These examples underscore the potential for developing highly stereoselective transformations using well-designed starting materials, a category where this compound holds promise.

Table 1: Catalyst-Dependent Diastereoselectivity in Isoxazolidine Synthesis

Catalyst Major Diastereoisomer Reference
Gold (Au) syn nih.gov
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) anti nih.gov

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. chemistry.coachsigmaaldrich.comalevelchemistry.co.ukchalmers.se Diazonium salts, including vinyldiazonium species, are valuable precursors for generating reactive intermediates that can participate in various C-C bond-forming reactions. sioc-journal.cn

Vinyldiazonium salts and related vinyldiazo compounds are effective reagents for introducing alkenyl and alkynyl groups into organic molecules. beilstein-journals.org The electrophilic nature of the diazonium group facilitates its reaction with nucleophiles, leading to the formation of new carbon-carbon bonds. epfl.ch

For instance, the copper-catalyzed reaction of vinyldiazo compounds with terminal alkynes can yield 1,3-enynes. beilstein-journals.org This transformation showcases the ability of the vinyldiazo group to act as an electrophilic partner in a cross-coupling reaction. Similarly, vinyliodonium salts, which share reactivity patterns with vinyldiazonium salts, have been used in the copper-catalyzed alkenylation of nitriles to form aza-butadienylium intermediates, which can then be used to synthesize multisubstituted pyridines. nih.gov

The introduction of alkynyl groups can also be achieved through reactions with hypervalent iodine reagents. beilstein-journals.orgepfl.ch These reagents can react with vinyldiazo compounds to afford alkynylated products. beilstein-journals.org The choice of reaction conditions and catalyst can influence the outcome, allowing for either alkynylation or other transformations.

Skipped dienes (1,4-dienes) and enynes are important structural motifs found in many natural products and are valuable synthetic intermediates. rsc.orgrsc.orgresearchgate.net The synthesis of these structures, however, can be challenging. rsc.orgrsc.orgresearchgate.net

Recent advances have focused on developing catalytic methods for the stereoselective synthesis of skipped dienes. rsc.orgrsc.orgresearchgate.net While direct examples involving this compound are not prevalent in the literature, the reactivity of related diazo compounds suggests potential pathways. For example, certain catalytic systems can promote the coupling of alkynes and alkenes to form skipped dienes. chemrxiv.org The functional groups on the this compound could be leveraged to control the regioselectivity and stereoselectivity of such coupling reactions.

The synthesis of skipped enynes can also be envisioned through the reaction of this compound with appropriate coupling partners. For instance, photocatalyzed cross-coupling reactions involving aryl diazonium salts have been used to synthesize borylated skipped enynes. researchgate.net This suggests that under photoredox conditions, this compound could potentially react with borylated alkynes to generate the desired skipped enyne framework.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions

Reaction Type Reactants Product Catalyst/Conditions Reference
Alkenylation of Nitriles Vinyliodonium salt, Nitrile, Alkyne Multisubstituted Pyridine Copper nih.gov
Oxyalkynylation Vinyldiazo compound, Hypervalent Iodine Reagent 1,3-Enyne - beilstein-journals.org
Hydrovinylation 1,3-Diene, Alkene Skipped Diene Transition Metal chemrxiv.org

Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Diazonium salts and diazo compounds are versatile building blocks for the synthesis of a wide range of heterocyclic systems. conicet.gov.arnih.govbeilstein-journals.orgmdpi.com

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.com They are commonly synthesized through the [3+2] cycloaddition reaction of diazo compounds with alkynes. nih.govorganic-chemistry.org

In the context of this compound, its reaction with an alkyne could potentially lead to the formation of a pyrazole (B372694) derivative bearing a carboxylic acid group. The regioselectivity of this cycloaddition would be an important consideration, and it could be influenced by both electronic and steric factors of the substituents on the alkyne and the diazonium salt. Multicomponent reactions offer an efficient way to construct polysubstituted pyrazoles. beilstein-journals.org For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. organic-chemistry.org

Indazoles and triazoles are other important classes of nitrogen-containing heterocycles. Diazonium salts are key reagents in the synthesis of both of these ring systems. nih.gov

Indazoles can be synthesized through the reaction of diazo compounds with diazonium salts. nih.gov This transformation proceeds via a diazenium (B1233697) intermediate that undergoes intramolecular electrophilic cyclization to afford the indazole ring. nih.gov The reaction of this compound with another diazo compound could thus provide a route to functionalized indazoles. Alternatively, the [3+2] cycloaddition of diazo compounds with benzynes is a well-established method for indazole synthesis. orgsyn.org

1,2,4-Triazoles can also be synthesized from the same diazenium intermediate formed from a diazo compound and a diazonium salt. nih.gov In the presence of a nitrile, the diazenium intermediate can be trapped to form a substituted 1,2,4-triazole. nih.gov This provides a divergent pathway from a common intermediate, allowing for the selective synthesis of either indazoles or triazoles by simply choosing the reaction conditions. Furthermore, catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts can lead to either 1,3- or 1,5-disubstituted 1,2,4-triazoles, depending on whether a silver or copper catalyst is used. nih.gov The reaction of this compound with an isocyanide could therefore be a viable route to substituted triazoles with predictable regiochemistry. 1,2,3-triazoles have also been synthesized from vinyldiazonium salts by reaction with hydrazines. d-nb.info

Table 3: Heterocycle Synthesis from Diazonium/Diazo Compounds

Heterocycle Synthetic Method Key Intermediate/Reaction Reference
Pyrazole [3+2] Cycloaddition Diazo compound + Alkyne nih.govorganic-chemistry.org
Indazole Cyclization Diazenium intermediate from diazo + diazonium salt nih.gov
1,2,4-Triazole Cycloaddition/Condensation Diazenium intermediate + Nitrile nih.gov
1,2,3-Triazole Cyclization Vinyldiazonium salt + Hydrazine d-nb.info

Following a comprehensive search of available scientific literature, no data or research findings corresponding to the chemical compound "this compound" could be located. This suggests that this specific compound may be theoretical, extremely unstable, or not yet described in published research.

Consequently, it is not possible to generate a scientifically accurate article on its synthetic applications, transformations, and other properties as outlined in the request. The creation of content for the specified sections—including derivatization, design of complex molecular architectures, and material science applications—would require fabrication of data, which falls outside the scope of providing factual and verifiable information.

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Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 2-Carboxyethene-1-diazonium

The advancement of synthetic applications for this compound is contingent upon the development of efficient, safe, and sustainable methods for its preparation. Traditional diazotization methods often involve the use of nitrous acid in strong aqueous acid, which may not be compatible with the sensitive functionalities of the target molecule or environmentally benign. nih.gov

Future research should focus on "sulfonyl-azide-free" (SAFE) protocols for diazo-transfer reactions, which could be adapted for vinyldiazonium synthesis. These methods avoid the use of potentially explosive sulfonyl azides and offer milder reaction conditions. Another avenue involves exploring precursors like β-hydroxy-α-diazo carbonyls, which can be converted to vinyldiazonium ions under Lewis acidic conditions. researchgate.netresearchgate.net

Table 1: Comparison of Potential Synthetic Routes

Route Precursor Reagents Potential Advantages Potential Challenges
Classical Diazotization 2-Aminoacrylic Acid NaNO₂, HCl (aq) Well-established Harsh acidic conditions, potential instability
Diazo-Transfer Acrylic Acid Derivative Azide-transfer reagent Milder conditions, improved safety Reagent cost and availability
Dehydro-functionalization β-Hydroxy-α-diazopropionate Lewis Acid (e.g., Sc(OTf)₃) Access to reactive intermediates Substrate-specific, requires precursor synthesis

| Sustainable One-Pot | Iodo-ethene-carboxylate | Oxidant, Arene, TfOH | High efficiency, low E-factor | Optimization for vinylic systems required |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

Vinyldiazonium ions are highly electrophilic intermediates capable of undergoing a variety of transformations. researchgate.netresearchgate.net Research into this compound should aim to uncover new reaction pathways beyond known reactivity. The interplay between the carboxylate and diazonium functionalities could lead to unique intramolecular cyclizations or rearrangements.

Key areas of exploration include:

Metal-Free Catalysis: Brønsted acids like triflimide (Tf₂NH) can catalyze C-H functionalization and Friedel-Crafts-type reactions with vinyldiazo compounds by generating vinyldiazonium ion intermediates. researchgate.netdntb.gov.ua Exploring these catalyst systems with this compound could provide access to a broad range of substituted products under mild conditions. dntb.gov.ua

Transition-Metal Catalysis: While metal-free routes are attractive, transition metals (e.g., Rh, Au, Cu, Pd) are known to form electrophilic metal carbene intermediates from diazo compounds, enabling various cycloadditions. acs.org Palladium-catalyzed cross-coupling reactions, which have been demonstrated with N-vinylpyridinium salts, could potentially be adapted for vinyldiazonium salts like this compound, opening up new avenues for C-C bond formation. nih.gov

Photocatalysis: Visible-light-driven reactions offer a green and sustainable approach. Photocatalytic methods could be employed to generate radicals from this compound for novel addition reactions. researchgate.net

The Lewis acid-mediated reaction of β-hydroxy-α-diazo carbonyls can generate vinyldiazonium ions that are intercepted by nucleophiles, a process that retains the diazo functional group for further manipulation. researchgate.netresearchgate.net Applying this strategy to precursors of this compound could enable the synthesis of complex, diazo-containing scaffolds. researchgate.net

Advanced Computational Modeling for Predictive Understanding and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structure, stability, and reactivity of transient species like diazonium ions. researchgate.netconicet.gov.arnih.govacs.org For this compound, computational modeling can provide invaluable insights to guide experimental work.

Future research in this area should include:

Reaction Pathway Analysis: DFT calculations can map the potential energy surfaces for various transformations, such as denitrogenation, cyclization, and nucleophilic attack. researchgate.net This can help predict the most favorable reaction pathways and identify key transition states, as demonstrated in studies of other substituted vinyldiazonium ions. researchgate.netconicet.gov.ar

Substituent and Solvent Effects: Modeling can predict how the carboxylic acid group influences the electronic structure and reactivity of the vinyldiazonium cation. It can also simulate the effect of different solvents on reaction outcomes, aiding in the rational selection of reaction conditions.

Catalyst Design: Computational studies can help in the design of new catalysts by modeling the interaction between the catalyst and the diazonium salt. This can accelerate the discovery of more efficient and selective catalytic systems for desired transformations. For instance, DFT has been used to study the functionalization of surfaces with aromatic diazonium salts, which could be extended to understand interactions with catalysts. nih.govacs.org

Table 2: Computationally Derived Properties of Diazonium Ions

Property Computational Method Significance for this compound Reference
Protonation Regioselectivity DFT, MP2 Predicts the most likely site of protonation, influencing reactivity in acidic media. conicet.gov.ar
Reaction Energetics DFT (e.g., ωB97xD) Determines the thermodynamic feasibility of proposed reaction pathways. researchgate.netresearchgate.net
NMR Chemical Shifts GIAO-DFT Aids in the structural characterization of intermediates and products. conicet.gov.ar

| Ionization Dynamics | Molecular Dynamics | Simulates the real-time process of nitrogen loss and subsequent cation formation. | researchgate.net |

Expansion of Synthetic Scope to Diverse and Chiral Molecular Targets

A primary goal for any new reagent is to demonstrate its utility in the synthesis of a wide range of molecular structures, particularly those with biological or material relevance. The bifunctional nature of this compound makes it an attractive starting point for creating molecular diversity.

Future efforts should target:

Heterocycle Synthesis: The reactivity of the vinyldiazonium group can be harnessed to construct various heterocyclic scaffolds, which are prevalent in pharmaceuticals. For example, reactions with nitrones can lead to isoxazolidines, and subsequent transformations can yield medicinally relevant structures like benzo[b]azepines and pyrrolidinones. acs.org

Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic synthesis. ajchem-b.com Research should focus on using chiral catalysts—both metal-based and organocatalytic—to control the stereochemistry of reactions involving this compound. ajchem-b.comthieme-connect.com This could involve asymmetric cycloadditions or conjugate additions to the vinyl system, leading to the synthesis of valuable chiral building blocks. researchgate.net

Synthesis of Natural Products and Analogues: The unique reactivity of this compound could be leveraged to streamline the synthesis of complex natural products or to create novel analogues with potentially enhanced biological activity.

Integration with Emerging Technologies in Continuous Flow Synthesis and Mechanochemistry

The inherent instability and potential hazards associated with diazonium compounds make them ideal candidates for emerging process technologies that enhance safety and control. nih.gov

Continuous Flow Synthesis: Performing diazotization and subsequent reactions in a continuous flow reactor minimizes the accumulation of hazardous intermediates, allowing for safer operation at a larger scale and under conditions (e.g., elevated temperatures) that would be dangerous in batch processing. nih.govacs.orgbeilstein-journals.orgresearchgate.net This technology enables rapid optimization and scale-up, which is crucial for industrial applications. acs.orgmaynoothuniversity.ie A continuous flow process for this compound would involve its in situ generation and immediate consumption in a subsequent reaction step, enhancing safety and process efficiency. beilstein-journals.orgresearchgate.net

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative to traditional solution-phase synthesis. acs.orgnih.govbeilstein-journals.org These methods can promote reactions by mechanical force, sometimes leading to unique reactivity not observed in solution. nih.govresearchgate.net The application of mechanochemistry to the synthesis and reactions of this compound could provide a highly sustainable and efficient synthetic platform, as has been shown for the borylation and other radical reactions of aryl diazonium salts. researchgate.netbeilstein-journals.org

The integration of these technologies promises to make the chemistry of this compound not only more versatile but also safer, more scalable, and more sustainable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.